![molecular formula C30H50O5Si B562624 6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy CAS No. 1217723-49-3](/img/no-structure.png)
6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy
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Overview
Description
An intermediate in the synthesis of labeled Lovastatin an antihypercholesterolemic agent. A fungal metabolite, which is a potent inhibitor of HMG-CoA reductase.
Scientific Research Applications
Synthesis of Anti-inflammatory Agents
Naphthalene derivatives are significant intermediates in the synthesis of non-steroidal anti-inflammatory agents. For instance, 2-Bromo-6-methoxynaphthalene is a crucial intermediate in the preparation of agents like nabumetone and naproxen. The synthesis processes have evolved to address environmental and toxicological concerns, leading to the development of safer methylating reagents and methodologies like microwave-assisted conditions and two-phase electrolysis, which offer high yield and regioselectivity for industrial applications (Xu & He, 2010).
Development of Polymer Materials
Cross-dehydrocoupling polymerization of specific naphthalene derivatives leads to the production of materials like poly(methylphenylsiloxane), which has applications in various industries. The stereochemistry and molecular weight of the polymer can be controlled through the choice of catalysts and reactants, allowing for the creation of materials with specific properties for targeted applications (Oishi et al., 2001).
Therapeutic Applications
Certain naphthalene derivatives serve as key intermediates in the synthesis of therapeutic drugs for conditions like neurodegenerative diseases. The synthesis of these intermediates involves steps like lipase-catalyzed resolution and recrystallization, highlighting the intricate chemistry involved in drug development (Ito et al., 2003). Another study describes the asymmetric synthesis of a similar compound, emphasizing the significance of these intermediates in producing therapeutic agents (Ikemoto et al., 2004).
properties
CAS RN |
1217723-49-3 |
---|---|
Molecular Formula |
C30H50O5Si |
Molecular Weight |
521.828 |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20-,21-,23+,24+,25-,26-,28-/m0/s1/i3D3 |
InChI Key |
YZUJIMXHROAZNZ-GLDHCNMCSA-N |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
synonyms |
(2S)-2-Methylbutanoic Acid (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl Ester; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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